![molecular formula C20H18FN3O4S B2367387 N-[2-(4-méthylphényl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophénoxy)acétamide CAS No. 893947-60-9](/img/structure/B2367387.png)
N-[2-(4-méthylphényl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophénoxy)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a useful research compound. Its molecular formula is C20H18FN3O4S and its molecular weight is 415.44. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anti-inflammatoires
Ce composé présente des effets anti-inflammatoires en modulant des voies spécifiques impliquées dans l'inflammation. Les chercheurs ont exploré son potentiel dans le traitement des affections inflammatoires telles que l'arthrite, la colite et la dermatite. Des études mécanistiques suggèrent qu'il inhibe les cytokines et les enzymes pro-inflammatoires, ce qui en fait un candidat prometteur pour le développement de médicaments .
Activité anticancéreuse
Des études ont étudié l'impact du composé sur les cellules cancéreuses. Il présente des effets cytotoxiques contre certaines lignées cellulaires cancéreuses, notamment le cancer du sein, du poumon et du côlon. Les chercheurs explorent son mécanisme d'action et son potentiel en tant que thérapie adjuvante ou agent chimiopréventif .
Effets neuroprotecteurs
La structure du composé suggère des propriétés neuroprotectrices possibles. Il peut moduler les voies de signalisation neuronale, ce qui le rend pertinent pour les maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson. Des études précliniques ont démontré sa capacité à protéger les neurones du stress oxydatif et de l'inflammation .
Activité antimicrobienne
Des études in vitro indiquent que ce composé possède des propriétés antimicrobiennes. Il inhibe la croissance de certaines bactéries et champignons. Les chercheurs étudient son potentiel en tant qu'alternative aux agents antimicrobiens existants .
Applications cardiovasculaires
Les effets du composé sur la santé cardiovasculaire sont en cours d'exploration. Il peut influencer la régulation de la pression artérielle, la fonction vasculaire et l'agrégation plaquettaire. Des recherches supplémentaires sont nécessaires pour comprendre son impact sur les maladies cardiovasculaires .
Troubles métaboliques
Des données préliminaires suggèrent que ce composé pourrait affecter les voies métaboliques liées à l'homéostasie du glucose et au métabolisme des lipides. Les chercheurs étudient son potentiel dans la gestion de conditions telles que le diabète et l'obésité .
Thérapie photodynamique (PDT)
En raison de ses propriétés photochimiques, le composé a été étudié pour les applications de PDT. La PDT implique l'utilisation de composés activés par la lumière pour détruire sélectivement les cellules cancéreuses ou les agents pathogènes. Les chercheurs évaluent son efficacité dans les protocoles de PDT .
Science des matériaux
Au-delà des applications biologiques, ce composé présente un potentiel en science des matériaux. Sa structure unique pourrait être utile dans la conception de matériaux fonctionnels, tels que des semi-conducteurs organiques ou des capteurs .
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c1-13-2-6-15(7-3-13)24-20(17-11-29(26,27)12-18(17)23-24)22-19(25)10-28-16-8-4-14(21)5-9-16/h2-9H,10-12H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUDNWWQSPOVAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-((3-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2367304.png)
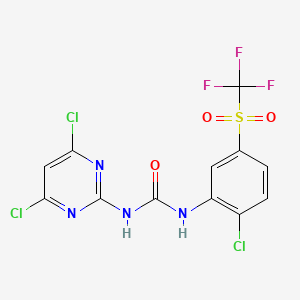

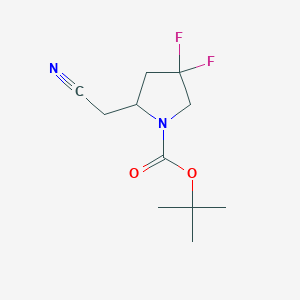
![2-{5-[1-(ethanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2367312.png)
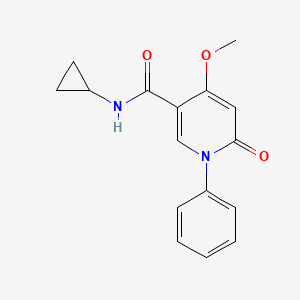
![N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-fluorobenzohydrazide](/img/structure/B2367315.png)
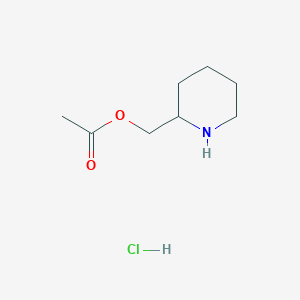
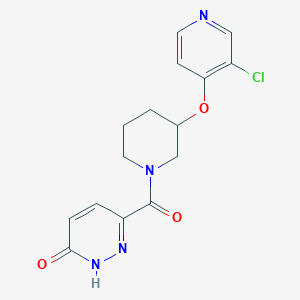
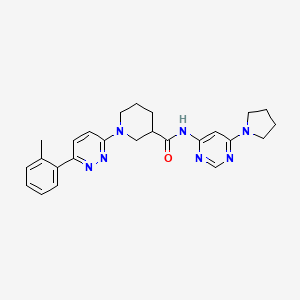
![4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide](/img/structure/B2367322.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2367323.png)
![3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2367324.png)
methanone](/img/structure/B2367326.png)
